4-氨基异酞酸

概述

描述

4-Aminoisophthalic acid is a compound that serves as a key intermediate in the synthesis of various heterocyclic compounds and polymers with potential biological activities and applications in materials science. While the provided papers do not directly discuss 4-aminoisophthalic acid, they do provide insights into related compounds and their synthesis, properties, and applications, which can be informative for understanding the broader context of 4-aminoisophthalic acid's role in chemical research.

Synthesis Analysis

The synthesis of related compounds, such as 4-aminophthalazin-1(2H)-ones (APOs), involves palladium-catalyzed cross-coupling reactions with isocyanide insertion, which offers a straightforward approach to diversely substituted heterocyclic compounds . Similarly, the synthesis of 4-aminophthalimide from 4-nitrophthalimide through reduction demonstrates the potential for converting nitro derivatives to amino derivatives, which could be applicable to 4-aminoisophthalic acid .

Molecular Structure Analysis

The molecular structures of compounds synthesized from 5-aminoisophthalic acid, a close relative of 4-aminoisophthalic acid, have been determined using single crystal X-ray diffraction. These structures exhibit various coordination modes and form intricate three-dimensional frameworks, which are stabilized by hydrogen bonding . This suggests that 4-aminoisophthalic acid could also form complex structures with metal ions and other organic ligands.

Chemical Reactions Analysis

The chemical reactivity of aminoisophthalic acid derivatives is highlighted by their ability to form metal-organic frameworks (MOFs) and polymers. For instance, 5-aminoisophthalic acid has been used to synthesize MOFs with luminescent properties and the ability to undergo single-crystal-to-single-crystal transformations . Additionally, 4-aminophthalic acid can be polymerized electrochemically to form low molecular weight polymers with high temperature stability .

Physical and Chemical Properties Analysis

The physical and chemical properties of aminoisophthalic acid derivatives are diverse. For example, the MOFs based on 5-aminoisophthalic acid exhibit luminescent properties and can absorb and deliver molecules through their channels . The polymers derived from 4-aminophthalic acid demonstrate temperature stability comparable to polyamide-imide polymers, which is significant for material applications . These properties suggest that 4-aminoisophthalic acid itself may possess unique physical and chemical characteristics that could be exploited in various applications.

科学研究应用

蛋白质结构测定

4-氨基异酞酸或类似的化合物(如 5-氨基异酞酸)因其在蛋白质结构测定中的效用而受到探索。例如,5-氨基-2,4,6-三溴异酞酸已被用作 MAD 定相中的定相工具,该技术对于确定蛋白质结构非常重要(Beck, Gruene, & Sheldrick, 2010)。

DNA 结合和核成像

侧链对 4-氨基异酞酸衍生物的 DNA 结合能力的影响已得到研究。这些化合物表现出与双链 DNA 的强结合,并在核酸检测和核成像中具有潜在应用(Zhou 等,2014)。

超分子结构

该化合物已被用于研究各种配合物中的超分子结构。例如,5-氨基异酞酸与 1,2-双(4-吡啶基)乙烷的 1:1 分子配合物已被检查其结构特性(Lush & Shen, 2014)。

金属有机框架 (MOF)

4-氨基异酞酸是形成各种金属有机框架 (MOF) 的关键。基于 5-氨基异酞酸和 4,4'-联吡啶的这些结构表现出有趣的特性,例如发光和进行单晶到单晶转化的能力(Wang 等,2012)。

抗菌活性

已合成出新型的 Ag(I)-5-氨基异酞酸盐配合物,对包括酵母和霉菌在内的各种微生物表现出抗菌活性。这突出了这些配合物在抗菌应用中的潜力(Günay 等,2015)。

发光传感

基于 4-氨基异酞酸的骨架因其发光特性而受到研究,特别是在检测汞 (II) 离子方面。这些骨架的独特结构使得在各种应用中能够进行选择性和灵敏的发光传感(Jiang 等,2020)。

气体吸附

在气体吸附方面,涉及 4-氨基异酞酸的金属有机骨架显示出前景。例如,由该酸和 Cu(NO3)2 合成的 3D 多孔骨架表现出对 CO2 的选择性吸附,超过了 N2,表明在气体储存和分离中的潜在应用(Zhao 等,2017)。

变色性

发现 5-氨基异酞酸在暴露于溶剂蒸气时会表现出可逆的颜色变化,这种现象被称为变色性。此特性是由于假多晶型转变,并且可能在各种传感应用中产生影响(Fujii 等,2011)。

未来方向

作用机制

Target of Action

It’s known that aminoisophthalic acids are often used in the synthesis of metal-organic frameworks (mofs), which have various applications in fields like gas storage, catalysis, and drug delivery .

Mode of Action

The mode of action of 4-Aminoisophthalic acid is largely dependent on its application. In the context of MOFs, 4-Aminoisophthalic acid acts as a ligand, binding to metal ions to form a stable, porous structure . The amino group (-NH2) on the isophthalic acid molecule can form coordinate bonds with metal ions, contributing to the stability of the MOF structure .

Biochemical Pathways

Aminoisophthalic acids, in general, are known to be involved in the synthesis of mofs, which can interact with various biochemical pathways depending on their specific application .

Result of Action

The molecular and cellular effects of 4-Aminoisophthalic acid are largely dependent on its application. In the context of MOFs, the compound contributes to the formation of a stable, porous structure that can be used for various applications, including gas storage, catalysis, and drug delivery .

Action Environment

The action, efficacy, and stability of 4-Aminoisophthalic acid can be influenced by various environmental factors. For instance, in the synthesis of MOFs, factors such as temperature, pH, and the presence of other ions can affect the formation and stability of the MOF structure .

属性

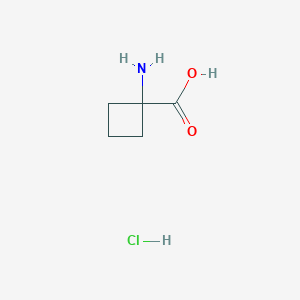

IUPAC Name |

4-aminobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDBLLWHZWCBDAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463305 | |

| Record name | 4-Aminoisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33890-03-8 | |

| Record name | 4-Amino-1,3-benzenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33890-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminoisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the incorporation of 4-Aminoisophthalic acid in UiO-66 MOF impact its uranyl capture capabilities?

A1: Incorporating 4-Aminoisophthalic acid into the UiO-66 framework leads to the creation of a modified MOF, designated as UiO-66-3C4N []. This modification results in the formation of specific "nano-pockets" within the MOF structure. These nano-pockets exhibit a high affinity for uranyl ions due to their size and enhanced coordination interactions []. Essentially, the modified structure effectively traps uranyl ions while hindering the entrance of larger, interfering ions, leading to a higher selectivity for uranyl capture from solutions like seawater [].

Q2: What is the significance of bio-inspiration in the development of UiO-66-3C4N for uranyl capture?

A2: The design of UiO-66-3C4N draws inspiration from the spatial structure of the SUP (superb-uranyl binding) protein, a biological entity known for its exceptional uranyl binding selectivity and affinity []. By mimicking the SUP's binding site geometry within the MOF framework, researchers aimed to replicate its high selectivity and efficiency. While the resulting nano-pockets in UiO-66-3C4N are smaller than those found in the SUP protein, they effectively demonstrate enhanced selectivity and affinity for uranyl, highlighting the success of this bio-inspired approach [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。